[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone
CAS No.: 1326874-15-0
Cat. No.: VC5289274
Molecular Formula: C24H20Cl2N6O
Molecular Weight: 479.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326874-15-0 |
|---|---|
| Molecular Formula | C24H20Cl2N6O |
| Molecular Weight | 479.37 |
| IUPAC Name | [4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone |
| Standard InChI | InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2 |
| Standard InChI Key | VGEAIGMZVJLYFE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Introduction
Chemical Identity and Structural Features
The molecular identity of [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone is defined by its systematic IUPAC name and precise structural attributes. The compound’s formula, C24H20Cl2N6O, reflects the integration of two chlorophenyl groups, a piperazine ring, a 1,2,3-triazole core, and a pyridine substituent. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1326874-15-0 |
| Molecular Weight | 479.37 g/mol |
| IUPAC Name | [4-(3-Chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone |
| SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
| InChI Key | VGEAIGMZVJLYFE-UHFFFAOYSA-N |
The structural complexity arises from the methanone bridge linking the piperazine and triazole units, while the 3-chlorophenyl and 4-chlorophenyl groups introduce steric and electronic modifications that influence molecular interactions. The pyridine ring at the triazole’s 5-position further enhances the compound’s potential for π-π stacking and hydrogen bonding, critical for target engagement in biological systems.
Synthesis and Characterization
Synthetic Methodology
The synthesis of [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone involves multi-step organic reactions optimized for yield and purity. While detailed protocols remain proprietary, general approaches include:
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Precursor Preparation: Functionalization of chlorophenyl derivatives to generate intermediates such as 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde.
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Coupling Reactions: Condensation of the triazole-carbaldehyde with 4-(3-chlorophenyl)piperazine under nucleophilic acyl substitution conditions, facilitated by coupling agents like EDCl/HOBt.
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Purification: Sequential chromatography and recrystallization to isolate the methanone product.
Analytical Characterization
Structural validation employs advanced spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of distinct proton environments, including aromatic signals from chlorophenyl (δ 7.2–7.8 ppm) and pyridine (δ 8.1–8.9 ppm) groups, alongside piperazine methylene resonances (δ 2.5–3.5 ppm).
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for pharmacological evaluations.
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Mass Spectrometry: High-resolution ESI-MS corroborates the molecular ion peak at m/z 479.37 ([M+H]+).
Comparative Analysis with Related Compounds
The compound’s dual piperazine-triazole architecture places it within a broader class of bioactive molecules. Key comparisons include:
| Compound | Structure | Reported Activity |
|---|---|---|
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | Single piperazine-chlorophenyl system | Antidepressant effects in murine models. |
| Fluconazole | Bis-triazole antifungal | CYP51 inhibition, treating candidiasis. |
| Aripiprazole | Piperazine-quinolinone antipsychotic | D2 partial agonism, schizophrenia therapy. |
This compound’s structural hybridity may synergize the neuropharmacological profile of piperazines with the antimicrobial robustness of triazoles, though in vitro and in vivo studies are needed to confirm these effects.
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